(5-oxo-4-thien-2-yl-4,5-dihydro-1H-tetrazol-1-yl)acetic acid
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Overview
Description
(5-oxo-4-thien-2-yl-4,5-dihydro-1H-tetrazol-1-yl)acetic acid: is a synthetic organic compound with the molecular formula C(_7)H(_6)N(_4)O(_3)S and a molecular weight of 226.21 g/mol . This compound features a unique structure combining a thienyl group, a tetrazole ring, and an acetic acid moiety, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-oxo-4-thien-2-yl-4,5-dihydro-1H-tetrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Thienyl Intermediate: The starting material, thiophene, undergoes a series of reactions to introduce functional groups necessary for further transformations.
Tetrazole Ring Formation: The thienyl intermediate is reacted with sodium azide and a suitable electrophile to form the tetrazole ring.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-oxo-4-thien-2-yl-4,5-dihydro-1H-tetrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5-oxo-4-thien-2-yl-4,5-dihydro-1H-tetrazol-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Researchers are exploring its use in treating various diseases, including its potential as an anti-inflammatory or antimicrobial agent.
Industry
In industrial applications, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (5-oxo-4-thien-2-yl-4,5-dihydro-1H-tetrazol-1-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, altering cellular processes and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- (5-oxo-4-phenyl-4,5-dihydro-1H-tetrazol-1-yl)acetic acid
- (5-oxo-4-methyl-4,5-dihydro-1H-tetrazol-1-yl)acetic acid
- (5-oxo-4-ethyl-4,5-dihydro-1H-tetrazol-1-yl)acetic acid
Uniqueness
Compared to similar compounds, (5-oxo-4-thien-2-yl-4,5-dihydro-1H-tetrazol-1-yl)acetic acid stands out due to the presence of the thienyl group This structural feature imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets
Properties
IUPAC Name |
2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3S/c12-6(13)4-10-7(14)11(9-8-10)5-2-1-3-15-5/h1-3H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIDPTALFVHCQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C(=O)N(N=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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